molecular formula C10H7N3O B3048965 Pyridazin-3-YL(pyridin-3-YL)methanone CAS No. 188630-95-7

Pyridazin-3-YL(pyridin-3-YL)methanone

Cat. No.: B3048965
CAS No.: 188630-95-7
M. Wt: 185.18 g/mol
InChI Key: SVDVBUWBKQMMNL-UHFFFAOYSA-N
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Description

Pyridazin-3-YL(pyridin-3-YL)methanone is a heterocyclic compound that features both pyridazine and pyridine rings These rings are known for their significant roles in medicinal chemistry due to their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Pyridazin-3-YL(pyridin-3-YL)methanone involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active derivatives. Another approach includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pyridazin-3-YL(pyridin-3-YL)methanone undergoes various types of chemical reactions, including:

    Oxidation: In the presence of metal catalysts or oxidizing agents.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions due to the electron-deficient nature of the pyridazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of Pyridazin-3-YL(pyridin-3-YL)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazin-3-YL(pyridin-3-YL)methanone is unique due to its dual-ring structure, which combines the properties of both pyridazine and pyridine rings This combination allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings

Properties

IUPAC Name

pyridazin-3-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10(8-3-1-5-11-7-8)9-4-2-6-12-13-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVBUWBKQMMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443362
Record name PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188630-95-7
Record name PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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